molecular formula C11H16O5 B14224089 Benzoic acid;3-hydroperoxybutan-1-ol CAS No. 830345-65-8

Benzoic acid;3-hydroperoxybutan-1-ol

Cat. No.: B14224089
CAS No.: 830345-65-8
M. Wt: 228.24 g/mol
InChI Key: NRYJFKLAKZSIIG-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a foundational aromatic carboxylic acid widely utilized in food preservation, pharmaceuticals, and industrial applications due to its antimicrobial and stabilizing properties . Its derivatives, such as 3-hydroxybenzoic acid, vanillic acid, and cinnamic acid analogs, exhibit diverse biological and chemical functionalities, including antioxidant and anti-inflammatory activities . This article compares its hypothetical properties with structurally or functionally similar compounds, leveraging existing data on extraction efficiency, antioxidant capacity, toxicity, and industrial relevance.

Properties

CAS No.

830345-65-8

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

benzoic acid;3-hydroperoxybutan-1-ol

InChI

InChI=1S/C7H6O2.C4H10O3/c8-7(9)6-4-2-1-3-5-6;1-4(7-6)2-3-5/h1-5H,(H,8,9);4-6H,2-3H2,1H3

InChI Key

NRYJFKLAKZSIIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of benzoic acid;3-hydroperoxybutan-1-ol can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with 3-hydroperoxybutan-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial production methods for benzoic acid typically involve the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxybutan-1-ol can be achieved through the hydroperoxidation of butanol using hydrogen peroxide as the oxidizing agent.

Chemical Reactions Analysis

Benzoic acid;3-hydroperoxybutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroperoxy group in 3-hydroperoxybutan-1-ol makes it susceptible to oxidation reactions, where it can be converted to the corresponding alcohol or ketone. Common reagents for these reactions include hydrogen peroxide and various metal catalysts .

In substitution reactions, the benzoic acid moiety can undergo electrophilic aromatic substitution, where the hydrogen atoms on the benzene ring are replaced by other substituents. This can be achieved using reagents such as halogens, nitrating agents, and sulfonating agents .

Mechanism of Action

The mechanism of action of benzoic acid;3-hydroperoxybutan-1-ol involves the interaction of its functional groups with various molecular targets. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. It is conjugated to glycine in the liver and excreted as hippuric acid .

The hydroperoxy group in 3-hydroperoxybutan-1-ol can undergo homolytic cleavage to generate free radicals, which can initiate polymerization reactions or participate in oxidation processes. These free radicals can react with other molecules, leading to the formation of new chemical bonds and the generation of various products .

Comparison with Similar Compounds

Comparative Analysis of Physicochemical Properties

Extraction Efficiency and Diffusivity

Benzoic acid derivatives exhibit distinct extraction behaviors depending on their solubility and diffusivity. In emulsion liquid membrane systems, benzoic acid demonstrates rapid extraction (>98% in <5 minutes) due to its high distribution coefficient (m) and effective diffusivity, outperforming acetic acid and phenol . The mobility order in membrane phases is benzoic acid > acetic acid > phenol, attributed to benzoic acid’s balance of hydrophobicity and molecular size . For comparison, phenolic analogs like vanillic acid (a methoxy-substituted derivative) may exhibit slower extraction due to increased polarity, though specific data are unavailable.

Antioxidant Activity

Antioxidant efficacy in benzoic acid derivatives correlates with hydroxyl group positioning and conjugation. Cinnamic acid derivatives (e.g., ferulic acid, caffeic acid) surpass benzoic acid analogs (e.g., vanillic acid, protocatechuic acid) due to the resonance-stabilizing CH=CHCOOH group . For instance:

  • Ferulic acid (3-methoxy-4-hydroxycinnamic acid): High radical stabilization.
  • 3-Hydroxybenzoic acid: Moderate activity, dependent on hydroxylation patterns .

Toxicity Profiling and Predictive Models

Quantitative structure-toxicity relationship (QSTR) models predict acute toxicity (LD₅₀) for benzoic acid derivatives using molecular connectivity indices (MCIs). Key parameters include:

  • 0JA (zero-order connectivity index): Reflects molecular branching.
  • 1JA (first-order connectivity index): Indicates bond complexity.
  • JB (cross-factor): Combines 0JA and 1JA, critical for toxicity prediction .
    For example, halogenated derivatives (e.g., 4-chlorobenzoic acid) show higher toxicity due to increased electron-withdrawing effects, whereas methoxy groups (e.g., vanillic acid) may reduce toxicity .

Table 1: Extraction Rates of Organic Acids in Emulsion Liquid Membranes

Compound Extraction Efficiency (%) Time (min) Effective Diffusivity (Order)
Benzoic acid >98 <5 1 (Highest)
Acetic acid Moderate >20 2
Phenol >98 <5 3 (Lowest)

Source:

Table 2: Antioxidant Activity of Selected Phenolic Acids

Compound Antioxidant Rank Key Structural Feature
Ferulic acid 1 Cinnamic acid, 3-OCH₃, 4-OH
Caffeic acid 2 Cinnamic acid, 3,4-di-OH
Vanillic acid 3 Benzoic acid, 3-OCH₃, 4-OH
3-Hydroxybenzoic acid 4 Benzoic acid, 3-OH

Source:

Table 3: Phenolic Compounds in Mango Seed By-Products (%)

Mango Variety Vanillic Acid Ferulic Acid Benzoic Acid Mangiferin
Zibdia 24.75 27.14 - 13.56
Soccary 13.11 11.47 - -
Timor 15.67 - 13.18 11.31

Source:

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